(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
The compound (2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a glucuronic acid derivative featuring a substituted phenoxy group. Its core structure includes:
- A glucuronic acid backbone (oxane ring with hydroxyl groups at positions 3, 4, 5, and a carboxylic acid at position 2).
- A phenoxy substituent at position 6 of the oxane ring, modified with a 2-carboxyethyl group at the 5-position and a hydroxyl group at the 2-position of the aromatic ring.
This structure confers high polarity due to multiple hydroxyl and carboxylic acid groups, making it water-soluble and reactive in biological systems.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O10/c16-7-3-1-6(2-4-9(17)18)5-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1,3,5,10-13,15-16,19-21H,2,4H2,(H,17,18)(H,22,23)/t10-,11-,12+,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELQNMHOLDHBFA-DKBOKBLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678637 | |
| Record name | 5-(2-Carboxyethyl)-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187945-71-6 | |
| Record name | 5-(2-Carboxyethyl)-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be synthesized through the glucuronidation of dihydrocaffeic acid. This process involves the enzyme uridine diphosphate-glucuronosyltransferase (UDP-GT), which catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDP-GA) to dihydrocaffeic acid .
Industrial Production Methods
Industrial production of dihydrocaffeic acid 3-O-glucuronide typically involves biotechnological methods, utilizing microbial or enzymatic systems to achieve glucuronidation. These methods are preferred due to their specificity and efficiency in producing high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced into the phenolic ring or the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted phenolic compounds .
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation and other metabolic processes.
Biology: The compound is studied for its role in cellular antioxidant mechanisms and its interaction with various enzymes.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of functional foods and nutraceuticals due to its antioxidant properties
Mechanism of Action
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
- Phenolic Substituents: The 2-hydroxyphenoxy group in the target compound contrasts with the 2-hydroxybenzoyloxy group in , where the latter forms an ester linkage instead of an ether. This difference impacts hydrolysis stability and metabolic pathways .
Hydrophobicity vs. Polarity :
Biological Activity
Overview
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a phenolic glycoside known for its diverse biological activities. This compound is a metabolite of dihydrocaffeic acid and is recognized for its antioxidant properties, which play a crucial role in cellular protection against oxidative stress.
- IUPAC Name : this compound
- Molecular Formula : C15H18O10
- Molecular Weight : 358.30 g/mol
- CAS Number : 1187945-71-6
The primary biological activity of this compound is attributed to its antioxidant properties . It effectively scavenges free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage to cells. The compound interacts with several enzymes involved in oxidative stress pathways, including:
- Superoxide Dismutase (SOD)
- Catalase
These interactions help in maintaining cellular homeostasis and protecting against various diseases associated with oxidative stress.
Antioxidant Activity
Research indicates that the compound demonstrates significant antioxidant capabilities. It has been shown to:
- Reduce lipid peroxidation.
- Enhance the activity of endogenous antioxidant enzymes.
- Protect cellular components from oxidative damage.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and reduce the expression of inflammatory mediators such as COX-2 and iNOS.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in various models. Findings suggest it may:
- Protect neuronal cells from apoptosis.
- Improve cognitive function in models of neurodegeneration.
In Vivo Studies
-
Study on Oxidative Stress : A study conducted on rats demonstrated that administration of this compound significantly reduced markers of oxidative stress and improved overall antioxidant status compared to control groups.
Parameter Control Group Treatment Group Malondialdehyde (MDA) 8.3 ± 0.5 μmol/L 4.1 ± 0.3 μmol/L SOD Activity 75 ± 10 U/mg 120 ± 15 U/mg - Neuroprotection in Models of Alzheimer's Disease : In a mouse model of Alzheimer's disease, the compound was shown to improve memory retention and reduce amyloid plaque formation.
In Vitro Studies
-
Cell Culture Studies : Human neuronal cell lines treated with the compound exhibited decreased levels of ROS and increased viability under oxidative stress conditions.
Treatment Cell Viability (%) Control 60 ± 5 Compound Treatment 85 ± 7
Applications in Medicine and Industry
Due to its biological activities:
- The compound is being explored for use in functional foods and nutraceuticals aimed at enhancing health through antioxidant support.
- Potential therapeutic applications include formulations targeting inflammatory diseases and neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
